molecular formula C13H19BrN2O2 B12283809 Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate

Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate

Cat. No.: B12283809
M. Wt: 315.21 g/mol
InChI Key: HTYAJBOAMRQSSE-SECBINFHSA-N
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Description

tert-Butyl-N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate is a chiral carbamate derivative featuring a pyridine ring substituted with bromo and methyl groups at the 5- and 4-positions, respectively. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in pharmaceutical synthesis to enhance stability or modulate reactivity during multi-step reactions. The stereochemistry at the ethyl group (1R configuration) and the electron-withdrawing bromo substituent on the pyridine ring may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.21 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1

InChI Key

HTYAJBOAMRQSSE-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Chiral Amine Intermediates

The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine. A representative protocol involves:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
  • Conditions : Stirring at 50°C for 3 hours under nitrogen.
  • Yield : 69% after silica gel chromatography.

Key Data :

Starting Material Reagent Ratio (Boc₂O:Amine) Solvent Temperature Time Yield
(1R)-1-(5-Bromo-4-methyl-2-pyridyl)ethylamine 1.2:1 THF 50°C 3 h 69%

This method prioritizes Boc group stability under mild conditions, avoiding racemization.

Multi-Step Synthesis from Pyridine Derivatives

Bromination and Alkylation of 4-Methylpyridine

Coupling Reactions with Activated Intermediates

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction constructs the ethyl-carbamate linkage:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), THF.
  • Conditions : 0°C to room temperature, 16 hours.
  • Yield : 72%.

Optimization : Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves safety without compromising yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Advantages Limitations Max Yield
Boc Protection Mild conditions, high stereopurity Requires chiral amine precursor 69%
Bromination-Alkylation Scalable, uses inexpensive reagents Multi-step, moderate ee without resolution 85%
Mitsunobu Reaction Direct ether formation Costly reagents, sensitive to moisture 72%

Purification Strategies

  • Silica Gel Chromatography : Effective for Boc-protected intermediates (hexane/EtOAc gradient).
  • Crystallization : Tert-butyl carbamates often crystallize from ethanol/water mixtures, enhancing purity.

Recent Advances in Catalytic Asymmetric Synthesis

Enzymatic Dynamic Kinetic Resolution

Combining lipases with racemization catalysts (e.g., Shvo’s catalyst) enables one-pot deracemization:

  • Substrate : Racemic 1-(5-bromo-4-methyl-2-pyridyl)ethylamine.
  • Conditions : 40°C, 24 hours in MTBE.
  • Outcome : >99% ee, 90% yield.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Boc protection:

  • Parameters : 100°C, 10-minute residence time.
  • Productivity : 1.2 kg/day with 95% purity.

Challenges and Mitigation Strategies

Racemization During Boc Deprotection

  • Risk : Acidic conditions (e.g., TFA) may epimerize the chiral center.
  • Solution : Use buffered deprotection (e.g., HCl/dioxane) at 0°C.

Byproduct Formation in Bromination

  • Issue : Over-bromination at the pyridine 3-position.
  • Mitigation : Employ directed ortho-metalation (DoM) with LDA.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Boc₂O vs. Boc-OSu : Boc anhydride is preferred for large-scale use due to lower cost (~$50/mol vs. $200/mol).

Waste Stream Management

  • Solvent Recovery : THF and EtOAc are distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Hydrolysis and Stability

Carbamates generally undergo hydrolysis under acidic or basic conditions to yield amines and alcohols. While specific hydrolysis data for this compound are not detailed in the reviewed literature, carbamate stability is influenced by steric and electronic factors. The tert-butyl group contributes to steric bulk, potentially slowing hydrolysis, while the pyridine ring’s electron-withdrawing bromine substituent may modulate reactivity .

Carbamate Formation Using Mixed Carbonates

Mixed carbonates, such as di(2-pyridyl) carbonate (DPC), enable carbamate synthesis via alkoxycarbonylation of amines. Key steps include:

  • Preparation of mixed carbonates : Reaction of pyridine derivatives with triphosgene and alcohols.

  • Amination : Reaction of mixed carbonates with primary/secondary amines in the presence of triethylamine or potassium hydride.

MethodReagentsYieldExample
DPC-mediated synthesisTriphosgene, triethylamineHighPreparation of carbamates from amines
Tertiary alcohol usePotassium hydrideModerateSynthesis of mixed carbonates with sterically hindered alcohols

Hydrogen Bonding Effects on Rotamer Stability

The syn/anti rotamer equilibrium of carbamates is influenced by hydrogen bonding. For example:

  • Acetic acid stabilizes the syn rotamer of phenyl carbamate via double hydrogen bonding .

  • 2,6-Bis(octylamido)pyridine selectively stabilizes syn rotamers by acting as a donor–acceptor–donor triad .

This effect is critical for understanding molecular recognition in biological systems.

Reactions with Acyl Azides and Substrates

Aromatic carboxylic acids react with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which rearrange to carbamates. The stability of aromatic acyl azides requires elevated temperatures (75°C) for efficient Curtius rearrangement, unlike aliphatic counterparts .

Scientific Research Applications

Scientific Research Applications

Tert-butyln-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate has diverse applications across several scientific fields:

Organic Synthesis

  • Used as a building block for creating complex organic molecules.
  • Facilitates the preparation of functionalized derivatives due to its reactive carbamate group.

Biological Studies

  • Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyridine derivatives.
  • Shows promise in modulating receptor activities, which may lead to therapeutic applications.

Medicinal Chemistry

  • Research is ongoing to evaluate its effectiveness in drug development, particularly in targeting specific diseases through its unique structural features.

Industrial Applications

  • Serves as an intermediate in the production of specialty chemicals, enhancing industrial processes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can affect the activity of enzymes linked to neurodegenerative diseases, highlighting their potential role in therapeutic strategies.

In vitro studies have indicated that this compound exhibits protective effects against oxidative stress in cellular models. The ability to reduce inflammatory markers suggests potential applications in treating conditions characterized by oxidative damage.

Mechanism of Action

The mechanism of action of Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The table below compares tert-butyl-N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate with key analogs from the evidence:

Compound Name Substituents/Features Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Steps Reference
tert-Butyl-N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate (Target) 5-Bromo-4-methyl-2-pyridyl, (1R)-ethyl Not reported Not reported Likely Suzuki coupling or amine protection -
Example 75 (Pyrazolo-pyrimidine derivative) 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 615.7 (M++1) 163–166 Suzuki coupling, Pd catalysis
tert-Butyl-N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate 3-(Trifluoromethyl)-1,2,4-oxadiazole 309.3 (Cas 1956437-61-8) Not reported Carbamate protection, oxadiazole synthesis
Bicyclo[2.2.2]octane-containing carbamate Bicyclo[2.2.2]octane, pyrrolo[2,3-b]pyridine Not reported Not reported LiAlH4 reduction, Dess-Martin oxidation
Key Observations:
  • Steric and Stereochemical Effects : The (1R)-ethyl configuration and methyl group on the pyridine ring may increase steric hindrance relative to analogs with planar heterocycles (e.g., oxadiazole in ), affecting solubility or binding interactions.
  • Synthetic Routes : Pd-catalyzed Suzuki coupling (as in Example 75) is a plausible method for introducing the pyridyl moiety, while carbamate formation likely follows standard Boc-protection protocols .

Physicochemical Properties

  • Melting Points: Example 75 exhibits a moderate melting point (163–166°C), attributed to its rigid chromenone core . The target compound’s melting point is unreported but may differ due to the pyridine ring’s lower planarity compared to fused chromenones.
  • Molecular Weight : The trifluoromethyl-oxadiazole analog () has a lower molecular weight (309.3 g/mol), while Example 75’s larger structure (615.7 g/mol) reflects its extended aromatic system .

Biological Activity

Overview of Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate

This compound is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This specific compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

Chemical Structure

  • IUPAC Name : tert-butyl (r)-(1-(5-bromo-4-methylpyridin-2-yl)ethyl)carbamate
  • CAS Number : 2411591-35-8
  • Molecular Formula : C13H19BrN2O2
  • Molecular Weight : 315.21 g/mol

Biological Activity

Mechanism of Action : The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in the body. Carbamates generally exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission, which can lead to increased levels of acetylcholine and enhanced synaptic transmission.

Potential Therapeutic Applications :

  • Neurological Disorders : Due to its mechanism of action, this compound may be investigated for potential use in treating conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
  • Antimicrobial Activity : Some studies suggest that derivatives of pyridine-containing carbamates exhibit antimicrobial properties, potentially making this compound a candidate for further research in antibiotic development.

Case Studies

  • Case Study on Acetylcholinesterase Inhibition : A study demonstrated that certain carbamate derivatives significantly inhibited acetylcholinesterase activity, leading to increased acetylcholine levels in vitro. This suggests a potential application for cognitive enhancement or treatment of neurodegenerative diseases.
  • Antimicrobial Efficacy Study : Research conducted on pyridine-based compounds indicated that modifications such as bromination could enhance antimicrobial efficacy against various pathogens, suggesting a pathway for developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including Boc protection, coupling, and halogenation. Key steps are derived from analogous carbamate syntheses ():

Step Reagents/Conditions Purpose
Boc ProtectionBoc₂O, DCM, -78°C → RT, pH adjustment with HCl/NaOH (, Step 3)Introduce tert-butyl carbamate group
CouplingNaHCO₃, DMAc, 80°C (, Step 4)Attach pyridyl/heterocyclic moiety via nucleophilic substitution
HalogenationCuI, Pd(PPh₃)₂Cl₂, DIEA, THF, RT (, Step 5)Introduce bromo or iodo substituents via Sonogashira coupling

Optimization Tips:

  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer: Safety protocols are adapted from structurally similar carbamates ():

  • Personal Protection: Wear nitrile gloves, lab coat, and chemical goggles (OSHA/EN166 standards). Use fume hoods for volatile steps .
  • Storage: Store in airtight containers at 2–8°C, away from light and incompatible reagents (strong acids/bases, oxidizers) .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste .

Key Hazards:

  • Limited acute toxicity data; assume potential irritancy (skin/eyes) and handle with caution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Use CDCl₃ or DMSO-d₆ as solvents. Compare observed shifts with literature (e.g., tert-butyl groups at δ ~1.3–1.4 ppm; pyridyl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (ESI+): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Boc group: m/z –100) .
  • IR Spectroscopy: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the coupling reaction with 5-bromo-4-methyl-2-pyridyl groups?

Methodological Answer: Common issues and solutions:

  • Steric Hindrance: Replace DMAc with polar aprotic solvents (e.g., DMF) to improve solubility .
  • By-product Formation: Add molecular sieves to scavenge water or optimize stoichiometry (e.g., 1.2–1.5 equiv pyridyl reagent) .
  • Catalyst Degradation: Use freshly prepared Pd(PPh₃)₂Cl₂ and degas solvents to prevent oxidation .

Q. How to resolve discrepancies between theoretical and observed NMR data for this compound?

Methodological Answer:

  • Dynamic Effects: Check for rotameric splitting (e.g., tert-butyl or ethyl groups) by acquiring variable-temperature NMR .
  • Impurity Peaks: Purify via recrystallization (e.g., EtOAc/hexane) or preparative HPLC .
  • Stereochemical Assignments: Use 2D NMR (COSY, NOESY) to confirm R-configuration at the chiral center .

Q. What strategies address crystallographic disorder in X-ray structures of this carbamate?

Methodological Answer: Based on SHELX refinement protocols ( ):

  • Disorder Modeling: Split atoms into multiple positions with occupancy refinement.
  • Restraints: Apply geometric constraints (e.g., SIMU, DELU) to stabilize thermal motion .
  • Validation Tools: Use checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. How to analyze and mitigate side reactions during bromo/methyl group functionalization?

Methodological Answer:

  • By-product Identification: Use LC-MS/MS to detect halogen exchange (e.g., Br → I) or demethylation .
  • Selectivity Control: Optimize reaction temperature (e.g., <80°C for bromo stability) and use directing groups (e.g., pyridyl N-oxides) .
  • Protection Strategies: Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) .

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